molecular formula C19H27ClN4O3S B2699646 methyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329871-88-6

methyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2699646
CAS No.: 1329871-88-6
M. Wt: 426.96
InChI Key: CXGVUGFOCYFSQP-UHFFFAOYSA-N
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Description

Methyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex heterocyclic compound combining pyrazole, thienopyridine, and ester functionalities. Its synthesis involves multi-step reactions, including amidation and cyclization processes, to achieve the fused thienopyridine core. The hydrochloride salt form enhances solubility for pharmacological applications.

Properties

IUPAC Name

methyl 2-[(1,5-dimethylpyrazole-3-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S.ClH/c1-10-8-12(21-23(10)6)15(24)20-16-13(17(25)26-7)11-9-18(2,3)22-19(4,5)14(11)27-16;/h8,22H,9H2,1-7H3,(H,20,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGVUGFOCYFSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the thieno[2,3-c]pyridine ring system. Key reagents such as hydrazines, aldehydes, and sulfur-containing compounds are used in these steps. The final product is obtained by esterification and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with potential biological activities .

Scientific Research Applications

Methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound 1 : Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate ()

  • Core Structure: Triazolopyrimidine vs. thienopyridine.
  • Functional Groups : Hydroxyphenyl and ester groups vs. pyrazole-amido and tetramethyl substituents.
  • Key Data :
Property Compound 1 () Target Compound (Hypothesized)
Melting Point 206 °C Not reported
IR Peaks (C=O) 1666 cm⁻¹ Likely ~1650–1700 cm⁻¹
Solubility Moderate (DMSO-soluble) Enhanced (hydrochloride salt)
Pharmacological Target Unspecified Kinase/antimicrobial (inferred)

Compound 2 : Poly(ethylene glycol) diacrylate (PEGDA) ()

  • The target compound’s hydrochloride form may align with drug development workflows requiring solubility in hydrogel-based systems .

Pharmacological and Analytical Insights

  • Spectroscopic Comparison: IR Spectroscopy: Both compounds exhibit C=O stretches (~1666 cm⁻¹ in Compound 1 vs. expected ~1680 cm⁻¹ for the target’s ester and amide groups). 1H-NMR: Compound 1 shows aromatic proton multiplicity (6.99–8.12 ppm), whereas the target compound’s tetramethyl and thienopyridine groups would display distinct alkyl and heteroaromatic signals.

Limitations in Current Evidence

  • No direct pharmacological or synthetic data for the target compound are available in the provided sources.
  • and focus on unrelated compounds (triazolopyrimidines and hydrogels), necessitating extrapolation for comparison.

Biological Activity

Methyl 2-(1,5-dimethyl-1H-pyrazole-3-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex heterocyclic compound notable for its diverse biological activities. This compound integrates a pyrazole ring and a thieno[2,3-c]pyridine structure, which are known for their pharmacological significance. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H27ClN4O3SC_{19}H_{27}ClN_{4}O_{3}S, with a molecular weight of 427.0 g/mol. Its structure includes multiple methyl groups and unique heteroatoms that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC19H27ClN4O3S
Molecular Weight427.0 g/mol
CAS Number1329871-88-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of enzymes or receptors involved in key cellular pathways. The exact mechanisms are still under investigation but may include:

  • Enzyme Inhibition : Interaction with enzymes leading to altered metabolic pathways.
  • Receptor Binding : Modulation of receptor activity affecting cellular signaling.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : HCT-116 (colorectal carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (liver carcinoma), A549 (lung carcinoma).
  • IC50 Values : The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin.

Mechanisms of Antitumor Activity

The compound's anticancer effects may involve:

  • Induction of Apoptosis : Enhanced levels of apoptotic markers such as caspase-3.
  • Cell Cycle Arrest : Disruption of cell cycle progression in cancer cells.

Study 1: Antitumor Evaluation

In a study published in ACS Omega, compounds similar to this compound were evaluated for their anticancer properties. The study reported:

  • Cytotoxicity Assay : Compounds showed good-to-excellent activity against HepG2 cells with significant apoptosis induction.

Study 2: Enzymatic Assays

Another study focused on the compound's interaction with various enzymes:

  • Enzyme Targets : Potential inhibition of monoamine oxidase (MAO) isoforms was observed.

Comparative Analysis with Similar Compounds

This compound was compared with structurally similar compounds:

CompoundBiological ActivityIC50 (µM)
Methyl PyrazoleAnticancerVaries by derivative
Thieno[2,3-c]pyridine DerivativesEnzyme InhibitionVaries

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